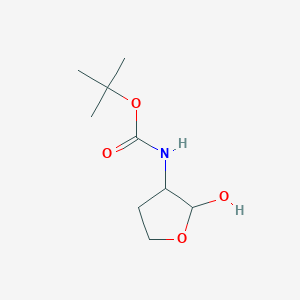
tert-Butyl (2-hydroxyoxolan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and mechanisms of action. This article explores its biological activity, including enzyme interactions, protective effects in cellular models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group, a hydroxy oxolane moiety, and a carbamate functional group. These features contribute to its biological properties, particularly its ability to interact with enzymes and other biological targets.
The mechanism of action of this compound involves several key interactions:
- Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction may modulate enzyme kinetics or stability.
- Prodrug Characteristics : The carbamate group can undergo hydrolysis, releasing active compounds that exert biological effects on target pathways.
- Biochemical Pathways : The compound has been implicated in various biochemical pathways, potentially affecting metabolic processes and signaling cascades.
Enzymatic Studies
Research indicates that this compound serves as a substrate in enzymatic reactions, allowing for the study of enzyme mechanisms. It has been shown to influence enzyme activity, making it a valuable tool in biochemical research.
Protective Effects
A notable study investigated the protective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) 1-42, a model for Alzheimer's disease. While the specific compound this compound was not the primary focus, similar derivatives demonstrated moderate protective activity against oxidative stress and inflammation in cellular models. This suggests potential neuroprotective properties that warrant further investigation .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Astrocyte Protection Against Aβ : In vitro studies showed that compounds like M4 (related to this compound) reduced levels of TNF-α and free radicals in astrocytes stimulated with Aβ 1-42. This indicates potential therapeutic applications in neurodegenerative diseases .
- Oxidative Stress Reduction : The effects on malondialdehyde (MDA) levels were measured in brain homogenates treated with M4, showing significant reductions compared to control groups exposed to scopolamine-induced oxidative stress. Such findings support the hypothesis that these compounds may mitigate oxidative damage in neuronal cells .
Data Tables
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxyoxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLDAFOFNSNNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568636 |
Source


|
| Record name | tert-Butyl (2-hydroxyoxolan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132872-26-5 |
Source


|
| Record name | tert-Butyl (2-hydroxyoxolan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













